Methyl brassylate

Description

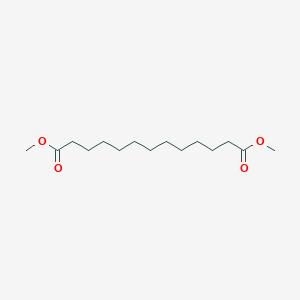

Structure

2D Structure

Properties

IUPAC Name |

dimethyl tridecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-18-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)19-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSBQOYADFGDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061717 | |

| Record name | Dimethyl tridecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1472-87-3 | |

| Record name | Dimethyl brassylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1472-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl brassylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanedioic acid, 1,13-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl tridecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl tridecanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL BRASSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIW8EWM34G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Dimethyl Tridecanedioate

Laboratory-Scale Synthesis Pathways

The creation of dimethyl tridecanedioate in a laboratory setting can be achieved through several reliable methods, primarily involving the direct esterification of its corresponding dicarboxylic acid or through alternative routes utilizing different precursors.

Esterification Processes for Diester Formation

The most direct route to dimethyl tridecanedioate is the esterification of tridecanedioic acid (brassylic acid) with methanol (B129727). This transformation can be accomplished using various established esterification protocols, each with distinct advantages.

One of the most fundamental methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the dicarboxylic acid and an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. A molecule of methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester. The process occurs at both ends of the dicarboxylic acid to form the final diester. To drive the equilibrium towards the product, either an excess of the alcohol is used or the water generated is removed from the reaction mixture. libretexts.orgucalgary.ca

A milder and often more efficient alternative for sensitive substrates is the Steglich esterification . This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds by activating the carboxylic acid with DCC to form an O-acylisourea intermediate. This highly reactive intermediate is then readily attacked by the alcohol (methanol), facilitated by the DMAP catalyst, to form the desired ester. A key advantage of this method is that it can be performed at room temperature, which is beneficial for substrates with thermally labile functional groups.

Modern methods have also introduced Lewis acid catalysts for this transformation. For instance, reagents like titanium tetrachloride (TiCl₄) can effectively promote the direct esterification of carboxylic acids with alcohols under anhydrous conditions. The reaction typically proceeds by activating the carboxylic acid through coordination with the titanium center, facilitating the nucleophilic attack by the alcohol.

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Tridecanedioic acid, Methanol (excess), H₂SO₄ (cat.) | Heating under reflux | Low reagent cost, simple procedure. | Harsh acidic conditions, requires high temperatures, reversible reaction. |

| Steglich Esterification | Tridecanedioic acid, Methanol, DCC, DMAP (cat.) | Room temperature, anhydrous solvent (e.g., DCM) | Mild conditions, high yields. | DCC is a known allergen, formation of dicyclohexylurea (DCU) byproduct can complicate purification. |

| Titanium Tetrachloride-Assisted Esterification | Tridecanedioic acid, Methanol, TiCl₄ | Room temperature, anhydrous solvent (e.g., DCM) | High yields, effective for sterically hindered acids. | TiCl₄ is moisture-sensitive and corrosive, requires stoichiometric amounts. |

Alternative Synthetic Routes and Precursors in Diester Synthesis

Beyond the direct esterification of tridecanedioic acid, dimethyl tridecanedioate can be synthesized via pathways that begin with different precursors. These alternatives are often linked to the industrial production of the parent dicarboxylic acid.

A significant industrial precursor for tridecanedioic acid is erucic acid (cis-13-docosenoic acid), a C22 monounsaturated fatty acid found in high concentrations in rapeseed and mustard seed oils. wikipedia.org The conversion is achieved through ozonolysis , a process that cleaves the carbon-carbon double bond of erucic acid. acs.orgresearchgate.net Oxidative workup of the resulting ozonide yields two carboxylic acids: pelargonic acid (C₉) and tridecanedioic acid (C₁₃). wikipedia.orgacs.org The purified tridecanedioic acid is then subjected to one of the esterification methods described previously to yield dimethyl tridecanedioate.

Another synthetic strategy involves electrolytic condensation. A patented process describes the production of dimethyl brassylate via a batchwise electrolytic condensation (a variation of the Kolbe electrolysis) of a mixture of acid esters. google.com This specific method utilizes the electrolysis of a partially neutralized methanolic solution containing monomethyl adipate (B1204190) and a monomethyl ester of a C₈-C₁₁ dicarboxylic acid to build the longer C₁₃ diester chain. google.com

Investigation of Chemical Reactivity and Derivatization

The chemical behavior of dimethyl tridecanedioate is dominated by the reactivity of its two ester functional groups. These sites allow for a variety of transformations, leading to the synthesis of numerous derivatives and analogs.

Elucidation of Reaction Mechanisms Involving Dimethyl Tridecanedioate

The principal reactions of dimethyl tridecanedioate are hydrolysis, reduction, and amidation, each proceeding through well-established nucleophilic acyl substitution mechanisms.

Ester Hydrolysis (Saponification): In the presence of a base, such as aqueous sodium hydroxide (B78521) (NaOH), dimethyl tridecanedioate undergoes hydrolysis to form disodium (B8443419) tridecanedioate and two equivalents of methanol. This reaction, known as saponification, is effectively irreversible. ucalgary.cayoutube.com The mechanism involves the nucleophilic attack of a hydroxide ion on one of the ester's carbonyl carbons, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling a methoxide (B1231860) ion (⁻OCH₃) as the leaving group to form the carboxylic acid. The highly basic methoxide ion immediately deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, driving the reaction to completion. A final acidification step is required to obtain the neutral tridecanedioic acid. ucalgary.ca

Reduction to Diols: The ester groups can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of this transformation. masterorganicchemistry.com The reaction converts dimethyl tridecanedioate into 1,13-tridecanediol. The mechanism begins with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. libretexts.orgyoutube.com This results in a tetrahedral intermediate, which then collapses to eliminate the methoxide leaving group, forming an intermediate aldehyde. The aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, yielding an alkoxide intermediate. libretexts.org An aqueous or acidic workup then protonates the two alkoxide ends of the molecule to give the final diol product. youtube.com

Claisen-type Condensations: While the long chain of dimethyl tridecanedioate makes an intramolecular Dieckmann condensation (which typically forms 5- or 6-membered rings) unfeasible, its ester groups can participate in intermolecular Claisen condensations. masterorganicchemistry.com In a crossed-Claisen condensation, an enolizable ester reacts with a non-enolizable one. If dimethyl tridecanedioate were reacted with a non-enolizable ester (like dimethyl carbonate) in the presence of a strong base, it could form an enolate at the α-carbon (C2 or C12), which could then act as a nucleophile, leading to the formation of a β-keto ester derivative. wikipedia.orgorganic-chemistry.org

Controlled Functional Group Modifications and Analog Synthesis

The reactivity of dimethyl tridecanedioate allows for its use as a building block for various analogs through controlled functional group modifications.

| Reaction Type | Key Reagents | Product Functional Group | Example Product |

|---|---|---|---|

| Hydrolysis | H₂O, NaOH (base-promoted) or H₃O⁺ (acid-catalyzed) | Dicarboxylic Acid | Tridecanedioic acid |

| Reduction | LiAlH₄, followed by H₂O workup | Diol | 1,13-Tridecanediol |

| Amidation/Aminolysis | Ammonia or Primary/Secondary Amine (e.g., RNH₂) | Diamide | N,N'-Dialkyltridecanediamide |

| Polycondensation | Diamine (e.g., H₂N-(CH₂)ₓ-NH₂) | Polyamide | Nylon 13,X |

| Transesterification | Different Alcohol (e.g., Ethanol), Acid/Base catalyst | Different Diester | Diethyl tridecanedioate |

A primary application of dimethyl tridecanedioate as a monomer is in the synthesis of polyamides . Through polycondensation with a diamine, it can form long-chain polymers. For example, reaction with hexamethylenediamine (B150038) under heat would produce Polyamide 6,13 (Nylon 6,13), a polymer with specific mechanical and thermal properties derived from its long aliphatic segments. The synthesis often proceeds via an initial amidation where the ester reacts with the amine, eliminating methanol, to form the repeating amide linkages that define the polymer backbone. researchgate.netrsc.org

Furthermore, transesterification can be used to synthesize other diester analogs. By heating dimethyl tridecanedioate with a different alcohol (e.g., ethanol (B145695) or butanol) in the presence of an acid or base catalyst, the methyl groups can be exchanged, resulting in diethyl tridecanedioate or dibutyl tridecanedioate, respectively. These analogs may offer different physical properties, such as altered melting points or solubility, making them suitable for specialized lubricant or plasticizer applications.

Advanced Analytical Characterization in Dimethyl Tridecanedioate Research

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of Dimethyl tridecanedioate. It provides information on the molecular weight and, through fragmentation analysis, the structure of the molecule.

When analyzed by GC-MS using electron ionization (EI), Dimethyl tridecanedioate (molar mass 272.38 g/mol ) undergoes predictable fragmentation, which provides a characteristic fingerprint for its identification. The molecular ion (M+) peak at m/z 272 is often weak or absent in the EI spectra of long-chain esters due to the high energy of the ionization process causing it to fragment readily. chemguide.co.uk

The fragmentation pattern is dominated by several key processes:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation of esters that results in the loss of an alkene and the formation of a resonance-stabilized radical cation.

Loss of the methoxy group: Cleavage of the O-CH₃ bond results in a prominent peak at M-31 (m/z 241).

Alkyl chain fragmentation: The long methylene (B1212753) chain can fragment, leading to a series of peaks separated by 14 mass units (-CH₂-). libretexts.org

The NIST mass spectrum for Dimethyl tridecanedioate shows key fragments that can be used for its identification.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion/Structure | Fragmentation Pathway |

|---|---|---|

| 272 | [C₁₅H₂₈O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 241 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 239 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl radical. |

| 199 | [C₁₁H₁₉O₃]⁺ | Cleavage of the alkyl chain. |

| 167 | [C₉H₁₅O₃]⁺ | Cleavage of the alkyl chain. |

| 143 | [C₈H₁₅O₂]⁺ | Cleavage of the alkyl chain. |

| 87 | [CH₃OC(O)CH₂CH₂]⁺ | Cleavage of the alkyl chain. |

| 74 | [CH₃OC(OH)=CH₂]⁺˙ | McLafferty rearrangement product. |

| 55 | [C₄H₇]⁺ | Alkyl chain fragment. |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound. For Dimethyl tridecanedioate, HRMS can distinguish it from other compounds that may have the same nominal mass. The exact mass of Dimethyl tridecanedioate (C₁₅H₂₈O₄) is 272.1988. An HRMS instrument can measure this mass with an accuracy of a few parts per million (ppm), confirming the elemental composition and increasing the confidence of identification. google.comnih.gov

| Parameter | Value |

|---|---|

| Elemental Formula | C₁₅H₂₈O₄ |

| Nominal Mass | 272 |

| Calculated Exact Mass | 272.19876 |

| Required Mass Accuracy (for confident ID) | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for quantifying a specific compound within a complex matrix, such as a biological or environmental sample, with high selectivity and sensitivity. nih.govpurdue.edunih.gov In an MS/MS experiment, a specific precursor ion corresponding to the compound of interest is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in a second mass analyzer.

For Dimethyl tridecanedioate, the molecular ion (m/z 272) or a prominent and stable fragment ion like m/z 241 ([M-OCH₃]⁺) could be selected as the precursor ion. The fragmentation of this precursor yields a unique set of product ions. By monitoring a specific transition (precursor ion → product ion), analysts can selectively detect and quantify Dimethyl tridecanedioate even in the presence of co-eluting interferences. google.com

| Precursor Ion (m/z) | Product Ion(s) (m/z) | Application |

|---|---|---|

| 272.2 | 241.2, 199.1, 74.0 | Confirmation of identity by observing multiple characteristic fragments. |

| 241.2 | 199.1, 167.1 | Quantitative analysis using a stable, high-mass fragment as the precursor for increased selectivity. |

Spectroscopic Investigations for Molecular Characterization of Dimethyl Tridecanedioate

Spectroscopic techniques are fundamental in the elucidation of the molecular structure and assessment of the purity of Dimethyl tridecanedioate. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Infrared (IR) spectroscopy allows for the identification of key functional groups, and Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural characterization of Dimethyl tridecanedioate, providing precise information about the arrangement of atoms within the molecule. Both ¹H NMR and ¹³C NMR are utilized to probe the hydrogen and carbon environments, respectively.

In the ¹H NMR spectrum of Dimethyl tridecanedioate, distinct signals corresponding to the different types of protons are expected. The methyl protons of the two ester groups (–COOCH₃) would typically appear as a sharp singlet at approximately 3.6 ppm. The methylene protons adjacent to the carbonyl groups (α-protons, –CH₂COOCH₃) are expected to produce a triplet around 2.3 ppm. The methylene protons further down the aliphatic chain (β- and other internal protons) would resonate as a complex multiplet in the region of 1.2 to 1.6 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbons (C=O) of the ester groups are expected to have a chemical shift in the range of 170-175 ppm. The methoxy carbons (–OCH₃) would typically appear around 51 ppm. The methylene carbons adjacent to the carbonyl groups (α-carbons) are anticipated to resonate at approximately 34 ppm, while the other methylene carbons of the long aliphatic chain would produce a series of signals in the 25-30 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dimethyl Tridecanedioate

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | ~174 |

| Methoxy Protons (-OCH₃) | ~3.6 (s) | ~51 |

| α-Methylene Protons (-CH₂COO) | ~2.3 (t) | ~34 |

| β-Methylene Protons (-CH₂CH₂COO) | ~1.6 (m) | ~25 |

| Internal Methylene Protons (-(CH₂)₉-) | ~1.3 (m) | ~29 |

Note: Predicted chemical shifts are based on typical values for similar long-chain aliphatic esters. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopic Methodologies for Functional Group Analysis

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in Dimethyl tridecanedioate. The IR spectrum of an aliphatic ester is characterized by several strong and distinct absorption bands.

The most prominent feature in the IR spectrum of Dimethyl tridecanedioate is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester functional groups, which is typically observed in the range of 1750-1735 cm⁻¹ orgchemboulder.com. Another characteristic set of absorptions for esters are the C–O stretching vibrations, which appear as two or more strong bands in the region of 1300-1000 cm⁻¹ orgchemboulder.com.

Additionally, the presence of the long aliphatic chain is confirmed by the C-H stretching vibrations of the methylene groups, which are expected to appear just below 3000 cm⁻¹, typically in the 2925-2855 cm⁻¹ region. C-H bending vibrations for the methylene groups are also expected around 1465 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for Dimethyl Tridecanedioate

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1750-1735 | Strong |

| Ester (C-O) | Stretch | 1300-1000 | Strong (multiple bands) |

| Methylene (C-H) | Stretch | 2925-2855 | Strong |

| Methylene (C-H) | Bend (Scissoring) | ~1465 | Medium |

Biochemical and Biotechnological Research Perspectives on Dimethyl Tridecanedioate

Enzymatic Biotransformations and Catalysis

The enzymatic transformation of diesters like dimethyl tridecanedioate is a field of significant interest due to the high selectivity and mild reaction conditions offered by biocatalysts. Hydrolases, particularly esterases and lipases, are the primary enzymes studied for their ability to act on these substrates.

Substrate Specificity of Hydrolases and Esterases Acting on Diesters

Hydrolases, a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, exhibit varying degrees of substrate specificity. Esterases (EC 3.1.1.x) and lipases (EC 3.1.1.3) are particularly relevant for the hydrolysis of diesters. Generally, esterases preferentially hydrolyze simpler, water-soluble esters with short-chain fatty acids, while lipases are more effective on water-insoluble triglycerides with long-chain fatty acids. oup.com However, this distinction is not absolute, and many of these enzymes show broad substrate tolerance. oup.com

The chain length of the dicarboxylic acid moiety in a diester significantly influences its susceptibility to enzymatic hydrolysis. Studies on a series of dicarboxylic acid dimethyl esters have shown that the efficiency of hydrolysis by enzymes like porcine liver esterase (PLE) can change dramatically with just a single methylene (B1212753) group difference in the chain length. rsc.org For instance, the hydrolysis of azelaic acid dimethyl ester (a C9 diester) shows different enzymatic behavior compared to sebacic acid dimethyl ester (a C10 diester). rsc.org This suggests that the active site topology of the enzyme plays a crucial role in accommodating the substrate.

Research on two esterases from the thermophilic fungus Rhizomucor miehei, RmEstA and RmEstB, revealed distinct substrate specificities. RmEstA showed higher activity towards longer-chain esters, whereas RmEstB favored shorter-chain esters. nih.gov Structural analysis indicated that aromatic amino acid residues within the substrate-binding pocket of RmEstB created steric hindrance, thus limiting the size of the substrate that could be accommodated. nih.gov This highlights how subtle differences in the enzyme's active site can lead to significant variations in substrate preference.

The following table summarizes the substrate preferences of various hydrolases for different ester types, providing a basis for predicting their activity on dimethyl tridecanedioate.

| Enzyme Class | Typical Substrate Preference | Factors Influencing Specificity |

| Esterases | Short-chain, water-soluble esters | Size and shape of the active site, steric hindrance from amino acid residues. oup.comnih.gov |

| Lipases | Long-chain, water-insoluble triglycerides | Interfacial activation, broader active site to accommodate larger substrates. oup.com |

| Porcine Liver Esterase (PLE) | Varies with substrate chain length; sensitive to minor structural changes. rsc.org | Active site model with specific hydrophobic and hydrophilic pockets. rsc.org |

Mechanistic Studies of Enzyme-Catalyzed Reactions Involving Dimethyl Tridecanedioate

While specific mechanistic studies on dimethyl tridecanedioate are not extensively documented, the general mechanism of hydrolase-catalyzed ester hydrolysis is well-established. These enzymes typically employ a catalytic triad, most commonly composed of serine, histidine, and aspartate or glutamate (B1630785) residues, in their active site.

The catalytic mechanism proceeds via a two-step process:

Acylation: The serine residue, activated by the histidine and aspartate/glutamate, acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, releasing the first alcohol (methanol in the case of dimethyl esters) and forming an acyl-enzyme intermediate.

Deacylation: A water molecule, activated by the histidine residue, then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid (or the monoester in the case of a diester) and regenerate the free enzyme.

Computational models and kinetic studies are crucial tools for understanding the intricacies of these reactions. nih.gov Such studies can elucidate the roles of specific amino acid residues in substrate binding and catalysis, and explain the observed substrate specificities. escholarship.org For example, molecular docking and dynamics simulations can help visualize how a long-chain diester like dimethyl tridecanedioate fits into the active site of an enzyme and predict the stereoselectivity of the hydrolysis. nih.gov

Biocatalytic Synthesis of Derivatives

The selective nature of enzymatic reactions makes them ideal for the synthesis of valuable derivatives from prochiral or symmetrical diesters. The enantioselective hydrolysis of a diester can yield a chiral monoester, which can be a valuable building block for the synthesis of pharmaceuticals and other fine chemicals. ajrconline.orgrsc.org

For instance, the enzymatic desymmetrization of prochiral dimethyl 3-isobutylpentanedioate using Candida antarctica lipase (B570770) B (CAL-B) is a key step in the synthesis of (S)-Pregabalin. ajrconline.org Similarly, lipases have been successfully used for the kinetic resolution of various dimethyl and dibutyl phosphonates, yielding optically active products with high enantiomeric excess. mdpi.com

While direct examples of the biocatalytic synthesis of derivatives from dimethyl tridecanedioate are limited in the available literature, the principles established with other long-chain diesters are applicable. The use of lipases for the enantioselective hydrolysis of one of the two ester groups in dimethyl tridecanedioate could produce methyl hydrogen tridecanedioate, a chiral molecule with potential for further chemical transformations.

The following table provides examples of biocatalytic synthesis of derivatives from various diesters, illustrating the potential for similar reactions with dimethyl tridecanedioate.

| Substrate | Enzyme | Product | Application |

| Prochiral Dimethyl 3-Isobutylpentanedioate | Candida antarctica lipase B (CAL-B) | (S)-3-(2-methoxy-2-oxoethyl)-5-methylhexanoic acid | Synthesis of (S)-Pregabalin ajrconline.org |

| Dimethyl 7-hydroxy-3,3-dimethyl-2,4-dioxabicyclo[3.3.0]octane-6,8-dicarboxylate | Pig Liver Esterase | Chiral mono-ester | Synthesis of Neplanocin A rsc.org |

| Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates | Candida rugosa, Aspergillus niger, Burkholderia cepacia lipases | Optically active 1-carboxy-1-hydroxymethylphosphonates | Chiral building blocks mdpi.com |

Role in Advanced Materials Science Research

Long-chain aliphatic diesters like dimethyl tridecanedioate are valuable monomers for the synthesis of polyesters and polyamides. The resulting polymers often exhibit interesting properties, such as flexibility and hydrophobicity, making them suitable for a range of applications.

Investigation as a Component or Substrate in Polymeric Systems

Tridecanedioic acid, the parent dicarboxylic acid of dimethyl tridecanedioate, is used as a monomer for the synthesis of high-performance polyamides, such as nylon-13,13. atamanchemicals.com Copolyamides derived from tridecanedioic acid exhibit low moisture absorption compared to conventional nylons like nylon 6 and nylon 6,6. atamanchemicals.com The properties of these copolyamides can be tailored by incorporating other diacids, such as adipic acid or terephthalic acid. atamanchemicals.com

The use of dimethyl esters of dicarboxylic acids is a common strategy in the synthesis of polyesters through transesterification with diols. This approach is often favored in enzyme-catalyzed polymerizations. For example, dimethyl terephthalate (B1205515) has been polymerized with diethylene glycol using lipase catalysis to produce macrocyclic polyesters. nih.gov Similarly, enzyme-catalyzed polycondensation of muconic acid derivatives (as dimethyl esters) with various diols has been shown to be an effective and environmentally friendly method for producing unsaturated polyesters. mdpi.com

Long-chain aliphatic polyesters derived from plant oils, which involve the polycondensation of long-chain α,ω-diesters and α,ω-diols, can produce materials with properties bridging the gap between semicrystalline polyolefins and traditional polycondensates. acs.orgresearchgate.net These polyesters can be suitable for applications such as injection molding and film extrusion. researchgate.net Given these precedents, dimethyl tridecanedioate is a viable candidate as a monomer for the synthesis of novel polyesters and polyamides with tailored properties.

Studies on Molecular Healing Mechanisms in Polymeric Materials

Self-healing polymers are a class of smart materials that have the ability to repair damage autonomously. mdpi.comnih.gov The healing mechanism can be either extrinsic (relying on embedded healing agents) or intrinsic (based on reversible chemical bonds in the polymer backbone). nih.govrsc.org Intrinsic self-healing often involves dynamic covalent bonds or non-covalent interactions, such as hydrogen bonds. rsc.org

While there is no specific research directly implicating dimethyl tridecanedioate in molecular healing mechanisms, the long aliphatic chain of the tridecanedioate moiety could be incorporated into polymer networks to influence their self-healing properties. The flexibility and mobility conferred by such long aliphatic segments can be crucial for facilitating the reconnection of broken bonds in a damaged polymer. rsc.org

For instance, in supramolecular polymer networks that rely on hydrogen bonding for self-healing, the incorporation of long-chain aliphatic diesters could enhance the mobility of the polymer chains, potentially accelerating the healing process at lower temperatures. rsc.org The ester groups themselves could also participate in dynamic chemistries, such as transesterification reactions, which can be a mechanism for self-healing in vitrimers and other covalent adaptable networks. mdpi.com Further research is needed to explore the potential of incorporating monomers like dimethyl tridecanedioate into self-healing polymer architectures.

Research into Biodegradable Polymer Formulations

The pursuit of sustainable alternatives to conventional plastics has spurred significant research into biodegradable polymers. Within this field, aliphatic polyesters have emerged as a promising class of materials due to their susceptibility to microbial degradation. nih.gov The building blocks of these polymers, typically diols and dicarboxylic acids, can be derived from renewable resources, further enhancing their environmental credentials. researchgate.net Dimethyl tridecanedioate, the dimethyl ester of tridecanedioic acid (a 13-carbon long-chain dicarboxylic acid), represents a potentially valuable monomer for the synthesis of such biodegradable polyesters. Its long aliphatic chain can impart flexibility and hydrophobicity to the polymer backbone, influencing its physical properties and degradation behavior.

Research into biodegradable polyesters often involves the synthesis of homopolymers and copolyesters through polycondensation reactions. nih.govcore.ac.uk The most common method is melt polycondensation, which involves the reaction of a diol and a dicarboxylic acid (or its ester derivative) at high temperatures and under vacuum to facilitate the removal of byproducts like water or methanol (B129727) and drive the reaction towards high molecular weight polymers. nih.govcore.ac.uk The choice of monomers, including the chain length of both the diol and the dicarboxylic acid, plays a crucial role in determining the final properties of the polyester (B1180765), such as its melting point, crystallinity, mechanical strength, and, importantly, its biodegradability. nih.gov

While specific research focusing exclusively on the formulation of biodegradable polymers from dimethyl tridecanedioate is limited in publicly available literature, extensive studies on polyesters derived from similar long-chain dicarboxylic acids provide a strong foundation for understanding its potential. For instance, research on polyesters made from sebacic acid (a C10 dicarboxylic acid) and various diols has demonstrated the feasibility of producing biodegradable materials with a range of properties. nih.gov Copolyesters synthesized from 1,4-butanediol, sebacic acid, and D-glucose derivatives have been shown to have tunable thermal properties and enhanced hydrolytic degradability. nih.gov

The incorporation of long-chain dicarboxylic acids like tridecanedioic acid is expected to influence the polymer's characteristics in several ways. The long methylene chain can lead to a more flexible polymer backbone compared to those synthesized from short-chain dicarboxylic acids. This flexibility can affect the material's mechanical properties, potentially resulting in tougher and less brittle polymers. Furthermore, the increased hydrophobicity imparted by the long alkyl chain can influence the rate of hydrolytic degradation, a key step in the biodegradation process of polyesters. youtube.com

Copolymerization offers a versatile strategy to tailor the properties of biodegradable polyesters. By incorporating dimethyl tridecanedioate with other dicarboxylic acid esters, such as those with shorter chains (e.g., dimethyl succinate (B1194679) or adipate) or with aromatic structures (e.g., dimethyl terephthalate), it is possible to create random or block copolyesters with a wide spectrum of thermal and mechanical properties and controlled degradation rates. nih.govmdpi.com The introduction of aromatic units, for example, can enhance the mechanical strength and thermal stability of the resulting copolyester. nih.gov

The biodegradability of these polyesters is primarily governed by their susceptibility to enzymatic degradation by microorganisms present in the environment. mdpi.comresearchgate.net Enzymes such as lipases and cutinases can hydrolyze the ester bonds in the polymer backbone, breaking down the long polymer chains into smaller, water-soluble oligomers and monomers that can then be assimilated by microbial cells. mdpi.comresearchgate.net The rate of this enzymatic degradation is influenced by several factors, including the polymer's chemical structure, crystallinity, and surface morphology. mdpi.com Generally, polymers with lower crystallinity and more amorphous regions are more susceptible to enzymatic attack, as the enzymes can more easily access the ester linkages. nih.gov The long, flexible chains resulting from the inclusion of tridecanedioate units might lead to lower crystallinity, potentially enhancing biodegradability. nih.gov

Table 1: Thermal Properties of Representative Long-Chain Aliphatic Polyesters

| Polymer Composition | Melting Temperature (T_m) | Glass Transition Temperature (T_g) |

| Poly(butylene sebacate) (PBSeb) | 65.3 °C | -34.2 °C |

| Poly(butylene succinate) (PBS) | 114.5 °C | -32.1 °C |

| Poly(butylene adipate-co-terephthalate) (PBAT) | 107.5 °C | -29.5 °C |

This table presents data for polyesters synthesized from dicarboxylic acids similar in chain length to tridecanedioic acid to provide an expected range of thermal properties.

Table 2: Mechanical Properties of Representative Biodegradable Polyesters

| Polymer | Tensile Strength (MPa) | Elongation at Break (%) |

| Poly(butylene succinate) (PBS) | 30-40 | 200-400 |

| Poly(butylene adipate-co-terephthalate) (PBAT) | 20-35 | 500-800 |

| Poly(lactic acid) (PLA) | 50-70 | 2-6 |

This table provides a comparative overview of the mechanical properties of common biodegradable polyesters to contextualize the potential performance of a tridecanedioate-based polyester.

Table 3: Enzymatic Degradation of Aliphatic Polyesters

| Polyester | Enzyme | Degradation Condition | Result |

| Poly(butylene succinate) (PBS) | Lipase from Rhizopus delemar | 37°C, pH 7.0 | Significant weight loss over 100 hours |

| Poly(ε-caprolactone) (PCL) | Lipase from Pseudomonas cepacia | 30°C, pH 7.0 | Complete degradation in 24 hours |

| Poly(butylene succinate-co-adipate) (PBSA) | Cutinase | 37°C, pH 7.0 | 100% weight loss in under 2 hours |

This table illustrates the enzymatic biodegradability of various aliphatic polyesters, suggesting that a polyester containing tridecanedioate units would likely be susceptible to similar enzymatic hydrolysis. mdpi.com

Geochemical Research and Natural Occurrence of Dimethyl Tridecanedioate

Detection and Identification in Geochemical Samples

The detection of dicarboxylic acids and their esters in geochemical samples often involves sophisticated analytical techniques. Generally, fatty acids in sediments are analyzed by gas chromatography after derivatization to their more volatile methyl esters, which includes compounds like Dimethyl tridecanedioate. unlv.edurestek.com

Asphaltenes are complex macromolecular constituents of crude oil known to trap smaller organic molecules, including biomarkers, within their structure. researchgate.net These trapped molecules are protected from alteration and can provide significant geochemical information. researchgate.net The oxidation of asphaltenes has been shown to yield various products, including a homologous series of straight-chain monocarboxylic and dicarboxylic acids. researchgate.net This suggests that long-chain dicarboxylic acids, such as tridecanedioic acid, are components of the aliphatic side chains of asphaltene macromolecules. While direct identification of Dimethyl tridecanedioate within asphaltene has not been explicitly detailed in available research, the presence of its parent acid as a structural component is inferred.

Hypothetical Distribution of Dicarboxylic Acids in Asphaltene Oxidation Products

| Carbon Number | Dicarboxylic Acid | Potential Presence |

|---|---|---|

| C9 | Azelaic acid | Present |

| C10 | Sebacic acid | Present |

| C11 | Undecanedioic acid | Present |

| C12 | Dodecanedioic acid | Present |

| C13 | Tridecanedioic acid | Inferred |

| C14 | Tetradecanedioic acid | Present |

| C15 | Pentadecanedioic acid | Present |

Note: This table is illustrative and based on the general findings of long-chain dicarboxylic acids resulting from asphaltene oxidation. The presence of tridecanedioic acid is inferred as part of this homologous series.

Stable carbon isotope analysis of specific compounds is a powerful tool in geochemistry for tracing the origin of organic matter. nih.gov For dicarboxylic acids, this analysis is typically performed using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). nih.gov This technique allows for the determination of the ¹³C signatures of individual dicarboxylic acids, which can help in identifying their biological sources. nih.gov The sample preparation for such analyses involves the extraction of ester-bound dicarboxylic acids through methods like sequential chemical extraction, including solvent extraction and alkaline hydrolysis, followed by derivatization to their methyl esters for GC analysis. unlv.edunih.gov

Key Analytical Steps for Isotopic Analysis of Dicarboxylic Acids

| Step | Description | Technique |

|---|---|---|

| Extraction | Isolation of ester-bound dicarboxylic acids from the sample matrix. | Sequential chemical extraction (solvent extraction, alkaline hydrolysis). |

| Derivatization | Conversion of dicarboxylic acids to their methyl esters to increase volatility for GC analysis. | Acid-catalyzed methylation. |

| Quantification | Measurement of the concentration of individual dicarboxylic acids. | Gas Chromatography-Mass Spectrometry (GC-MS). |

| Isotopic Analysis | Determination of the stable carbon isotope ratios (δ¹³C). | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). |

Contributions to Geochemical Biomarker Studies

Long-chain α,ω-dicarboxylic acids are recognized as valuable biomarkers in geochemical studies. Their presence and distribution can provide information about the sources of organic matter in sediments and soils. nih.gov For instance, certain long-chain dicarboxylic acids are known components of suberin, a biopolymer found in plant roots, making them specific biomarkers for tracing plant-derived organic matter. nih.gov The analysis of the isotopic signatures of these dicarboxylic acids can further refine the understanding of sediment dynamics and the contributions of different land uses to sediment sources in a catchment area. nih.gov Dicarboxylic acids are also considered biomarkers of fatty acid peroxidation, indicating oxidative stress in biological systems, a signature that can potentially be preserved in the geological record. researchgate.net

Examples of Dicarboxylic Acids as Geochemical Biomarkers

| Dicarboxylic Acid | Carbon Number | Biomarker For |

|---|---|---|

| Suberic acid | C8 | Fatty acid peroxidation |

| Azelaic acid | C9 | Oxidative stress, plant-derived matter |

| Sebacic acid | C10 | Fatty acid peroxidation |

Q & A

Q. What are the established synthetic routes for dimethyl tridecanedioate, and how can reaction conditions be optimized for reproducibility?

Dimethyl tridecanedioate is typically synthesized via esterification of tridecanedioic acid with methanol, using acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux. Key parameters include molar ratios (acid:alcohol ~1:2–3), temperature control (60–80°C), and reaction time (6–12 hours). Post-synthesis purification involves fractional distillation or recrystallization to remove unreacted diacid and byproducts . For reproducibility, ensure consistent catalyst concentration and solvent drying (e.g., molecular sieves).

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing dimethyl tridecanedioate purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester group formation (δ ~3.6–3.8 ppm for methoxy protons; δ ~170–175 ppm for carbonyl carbons). Infrared (IR) spectroscopy identifies ester C=O stretches (~1740 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) quantifies purity and detects low-abundance impurities (<1%). Always report retention indices and spectral matches against reference libraries .

Q. What are the critical steps in isolating dimethyl tridecanedioate from reaction mixtures with high yield?

After neutralization (e.g., NaHCO₃ wash), liquid-liquid extraction with dichloromethane or ethyl acetate isolates the ester. Solvent removal via rotary evaporation is followed by vacuum distillation (bp ~150–160°C at 1 mmHg). Recrystallization from ethanol/water mixtures improves purity (>98%). Monitor by thin-layer chromatography (TLC) with silica gel plates and UV visualization .

Advanced Research Questions

Q. How can reaction kinetics and thermodynamic modeling enhance the scalability of dimethyl tridecanedioate synthesis?

Kinetic studies (e.g., time-resolved GC or in-situ FTIR) quantify rate constants for esterification and side reactions (e.g., diacid dimerization). Thermodynamic models (e.g., UNIFAC) predict phase equilibria for solvent selection. Computational fluid dynamics (CFD) optimizes heat/mass transfer in pilot-scale reactors. Validate models using fixed-bed reactor data to minimize energy use and maximize conversion (>90%) .

Q. What advanced analytical strategies address matrix interference when quantifying dimethyl tridecanedioate in biological or environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., d₆-dimethyl tridecanedioate) improves accuracy in complex matrices. Solid-phase extraction (SPE) using C18 cartridges reduces lipid interference. For environmental samples, employ accelerated solvent extraction (ASE) with acetone/hexane (1:1) and quantify limits of detection (LOD) <10 ng/mL .

Q. How do computational methods (e.g., DFT) elucidate the degradation pathways of dimethyl tridecanedioate under oxidative conditions?

Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) predict bond dissociation energies for hydrolysis or radical-mediated oxidation. Compare computed intermediates (e.g., peroxy radicals) with experimental LC-MS/MS fragmentation patterns. Validate using kinetic isotope effects (KIEs) in deuterated solvents .

Q. What experimental designs resolve contradictions in reported catalytic efficiencies for dimethyl tridecanedioate synthesis?

Use factorial design (e.g., 2³ DOE) to test interactions between temperature, catalyst loading, and solvent polarity. Conflicting data may arise from impurity profiles (e.g., residual diacid in GC-MS) or moisture content. Replicate studies under inert atmospheres (N₂/Ar) and characterize catalysts via X-ray photoelectron spectroscopy (XPS) to confirm active sites .

Q. How can stability studies under accelerated aging conditions inform storage protocols for dimethyl tridecanedioate?

Conduct stress tests at 40–60°C/75% RH over 4–12 weeks. Monitor degradation (e.g., hydrolysis to diacid) via HPLC-UV. Fit data to Arrhenius models to predict shelf life (t₉₀). Recommend storage in amber glass under nitrogen with desiccants to minimize ester hydrolysis .

Methodological Considerations

- Data Validation: Cross-validate NMR/GC-MS results with independent labs to address instrument bias .

- Contradiction Analysis: Use systematic replication and meta-analysis to harmonize disparate findings .

- Ethical Compliance: Adhere to safety protocols (e.g., SDS guidelines) for handling flammable/toxic reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.